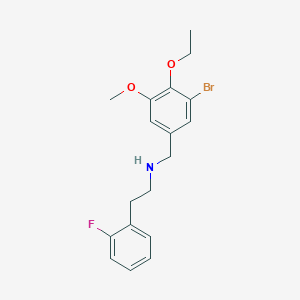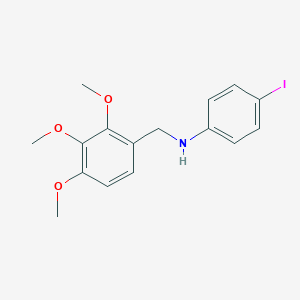![molecular formula C19H23BrN2O3 B283351 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B283351.png)
2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide, also known as Brimonidine, is a chemical compound used in scientific research for its various biochemical and physiological effects. It is a selective alpha-2 adrenergic receptor agonist that has been used in studies related to ophthalmology, neuroprotection, and dermatology.
作用機序
2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide works by selectively activating alpha-2 adrenergic receptors, which are found in various tissues, including the eye, brain, and skin. Activation of these receptors leads to reduced production of aqueous humor in the eye, neuroprotection through the inhibition of apoptosis and oxidative stress, and vasoconstriction in the skin.
Biochemical and Physiological Effects:
2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide has various biochemical and physiological effects that have been studied extensively in scientific research. These effects include reducing intraocular pressure, protecting neurons from apoptosis and oxidative stress, and reducing inflammation and erythema in the skin.
実験室実験の利点と制限
2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide has several advantages for lab experiments, including its high selectivity for alpha-2 adrenergic receptors, its well-characterized mechanism of action, and its availability as a commercially available compound. However, it also has limitations, such as potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide research, including its potential use as a neuroprotective agent in various neurodegenerative diseases, its use in combination with other drugs for enhanced efficacy, and its potential as a treatment for inflammatory skin conditions. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide.
Conclusion:
In conclusion, 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide is a chemical compound with various applications in scientific research. It has been extensively studied for its biochemical and physiological effects, including its ability to reduce intraocular pressure, protect neurons from apoptosis and oxidative stress, and reduce inflammation and erythema in the skin. While it has several advantages for lab experiments, it also has limitations that need to be considered. Further research is needed to fully understand its potential as a neuroprotective agent and treatment for inflammatory skin conditions.
合成法
2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide can be synthesized using various methods, such as the reaction of 5-bromo-2-methoxyphenol with N-phenylacetamide in the presence of propylamine and a catalyst. The resulting product is then purified and characterized using various techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide has been extensively used in scientific research due to its various applications. It has been used in ophthalmology to treat glaucoma and ocular hypertension by reducing intraocular pressure. It has also been studied for its neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide has been used in dermatology for its anti-inflammatory and vasoconstrictive properties, making it a potential treatment for rosacea and other inflammatory skin conditions.
特性
分子式 |
C19H23BrN2O3 |
|---|---|
分子量 |
407.3 g/mol |
IUPAC名 |
2-[5-bromo-2-methoxy-4-(propylaminomethyl)phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C19H23BrN2O3/c1-3-9-21-12-14-10-17(24-2)18(11-16(14)20)25-13-19(23)22-15-7-5-4-6-8-15/h4-8,10-11,21H,3,9,12-13H2,1-2H3,(H,22,23) |
InChIキー |
QTPDFQROBHOONI-UHFFFAOYSA-N |
SMILES |
CCCNCC1=CC(=C(C=C1Br)OCC(=O)NC2=CC=CC=C2)OC |
正規SMILES |
CCCNCC1=CC(=C(C=C1Br)OCC(=O)NC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenoxyacetamide](/img/structure/B283273.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3,4-dimethoxybenzamide](/img/structure/B283274.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-methoxybenzamide](/img/structure/B283278.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)-2-iodo-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B283279.png)
![2-[(2-Bromo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283281.png)
![2-[(3-Ethoxy-5-iodo-4-methoxybenzyl)amino]-1-butanol](/img/structure/B283282.png)
![2-{2-ethoxy-6-iodo-4-[(isopropylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283283.png)

![N-[4-(allyloxy)-3-iodo-5-methoxybenzyl]-N-isobutylamine](/img/structure/B283289.png)
![N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283291.png)
![N-(2-chloro-5-ethoxy-4-propoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283292.png)